Methyl 2-(benzyloxy)-5-ethynylbenzoate
Description
Methyl 2-(benzyloxy)-5-ethynylbenzoate is a benzoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 2 and an ethynyl (-C≡CH) substituent at position 5. The ethynyl group confers unique reactivity, making this compound valuable in click chemistry and pharmaceutical synthesis. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.28 g/mol .
Properties
IUPAC Name |
methyl 5-ethynyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-3-13-9-10-16(15(11-13)17(18)19-2)20-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKDOKQDRASFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-ethynylbenzoate typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a suitable benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated benzoate is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation to form various oxidized products.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-(benzyloxy)-5-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-5-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, while the benzyloxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of Methyl 2-(benzyloxy)-5-ethynylbenzoate and its analogues:
Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate ()
- Substituent : Bromoacetyl (-COCH₂Br) at position 5.
- Reactivity : The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., coupling with amines).
- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors.
Methyl 5-acetyl-2-(benzyloxy)benzoate ()
- Substituent : Acetyl (-COCH₃) at position 5.
- Reactivity : The electron-withdrawing acetyl group stabilizes aromatic electrophilic substitutions.
- Applications : Precursor in synthesizing anti-inflammatory agents and acetylated prodrugs.
Methyl 2-(acetyloxy)-5-ethenylbenzoate ()
- Substituent : Ethenyl (-CH=CH₂) at position 5.
- Reactivity : The double bond enables polymerization (e.g., via radical initiators).
- Applications : Building block for polystyrene derivatives and photoresist materials.
Ethyl 2-methoxybenzoate ()
- Substituent : Methoxy (-OCH₃) at position 2.
- Properties: High solubility in ethanol (per JECFA/FCC standards).
- Applications : Food flavoring (e.g., fruit essences) and fragrance enhancer.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate ()
- Substituent : Methylsulfonyl (-SO₂CH₃) at position 5.
- Reactivity : Sulfonyl groups improve thermal stability and resistance to hydrolysis.
- Applications : Sulfonamide drug synthesis and pesticide development.
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